![molecular formula C12H18O B14492499 6-Butylbicyclo[3.2.1]oct-6-en-8-one CAS No. 62991-64-4](/img/structure/B14492499.png)
6-Butylbicyclo[3.2.1]oct-6-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butylbicyclo[321]oct-6-en-8-one is a bicyclic compound characterized by its unique structure, which includes a butyl group attached to a bicyclo[321]octane framework with an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylbicyclo[3.2.1]oct-6-en-8-one typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane framework.
Functional Group Introduction:
Butyl Group Addition: The butyl group is introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and functionalization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Butylbicyclo[3.2.1]oct-6-en-8-one undergoes various types of chemical reactions, including:
Oxidation: The enone group can be further oxidized to form diketones.
Reduction: Reduction of the enone group can yield alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides and strong bases.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bicyclo[3.2.1]octane derivatives.
Scientific Research Applications
6-Butylbicyclo[3.2.1]oct-6-en-8-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Butylbicyclo[3.2.1]oct-6-en-8-one involves its interaction with various molecular targets, including enzymes and receptors. The enone functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-6-en-8-one: Lacks the butyl group but shares the bicyclic framework and enone functional group.
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Contains an oxygen atom in the bicyclic framework, leading to different reactivity.
Uniqueness
6-Butylbicyclo[3.2.1]oct-6-en-8-one is unique due to the presence of the butyl group, which influences its chemical reactivity and potential applications. The combination of the bicyclic framework and the enone functional group provides a versatile platform for various chemical transformations.
Properties
CAS No. |
62991-64-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
6-butylbicyclo[3.2.1]oct-6-en-8-one |
InChI |
InChI=1S/C12H18O/c1-2-3-5-9-8-10-6-4-7-11(9)12(10)13/h8,10-11H,2-7H2,1H3 |
InChI Key |
WUAQGCZAVLTUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2CCCC1C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



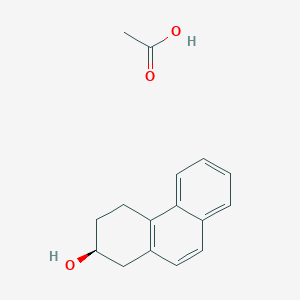
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
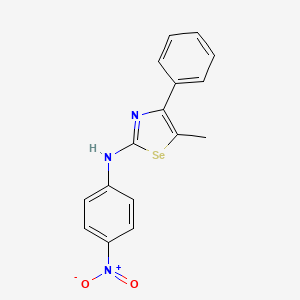
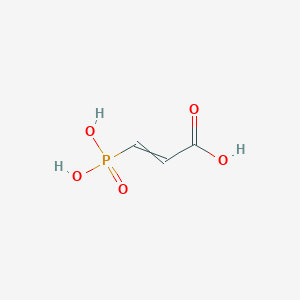


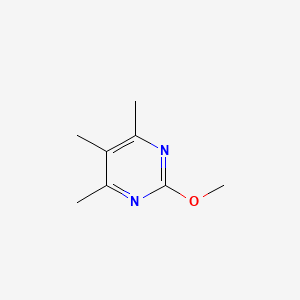
![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)
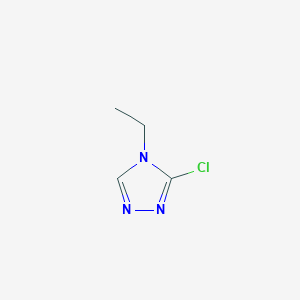
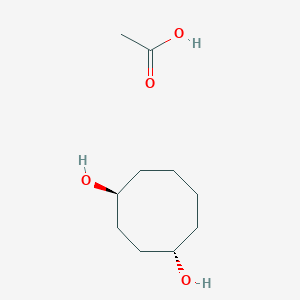
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
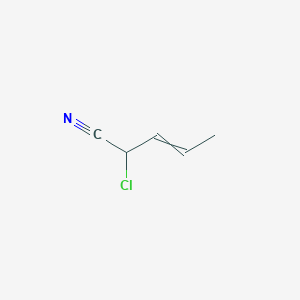
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
